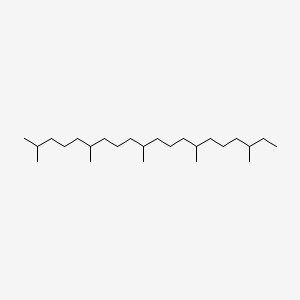

2,6,10,14,18-Pentamethyleicosane

Beschreibung

2,6,10,14,18-Pentamethyleicosane (PMI), with the molecular formula C₂₅H₅₂ and an average mass of 352.691 g/mol, is a branched alkane characterized by five methyl groups positioned at the 2, 6, 10, 14, and 18 carbon atoms of a 20-carbon chain (eicosane backbone) . Its IUPAC name is Eicosane, 2,6,10,14,18-pentamethyl-, and it has a CAS registry number of 51794-16-2 . PMI is classified as a regular isoprenoid hydrocarbon due to its head-to-tail methyl branching pattern, which is distinct from irregular isoprenoids with non-sequential methyl placements .

PMI is recognized as a biomarker in organic geochemistry, particularly associated with anaerobic methane oxidation (AOM) mediated by archaea and related microbial consortia . Its presence in petroleum systems and marine sediments often correlates with methanogenic or methanotrophic activity, and its δ¹³C isotopic values (typically −150‰) provide insights into carbon cycling in extreme environments . Additionally, PMI has been identified in plant extracts, such as Rosa roxburghii and Rosa sterilis fruits, where it contributes to lipid profiles .

Eigenschaften

CAS-Nummer |

51794-16-2 |

|---|---|

Molekularformel |

C25H52 |

Molekulargewicht |

352.7 g/mol |

IUPAC-Name |

2,6,10,14,18-pentamethylicosane |

InChI |

InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3 |

InChI-Schlüssel |

SJBLBJCIOBWHAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .

Industrial Production Methods

In an industrial setting, the production of 2,6,10,14,18-Pentamethyleicosane often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6,10,14,18-Pentamethyleicosane can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Wirkmechanismus

The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

2,6,10,15,19-Pentamethyleicosane (Irregular PMI)

- Structure : This isomer differs from PMI in methyl group placement (15 and 19 positions instead of 14 and 18), resulting in irregular branching .

- Occurrence: Found in marine mud volcanoes and terrestrial methane seeps, but less prevalent than PMI in non-degraded oils .

- Analytical Differentiation : GC-MS fragmentation patterns distinguish it from PMI. The irregular isomer shows dominant fragments at m/z 239 and 267, whereas PMI exhibits peaks at m/z 225 and 253 .

2,6,10,14-Tetramethylnonadecane

2,6,10,14,18-Pentamethylheneicosane

- Structure : A C₂₅ compound with a 21-carbon backbone (heneicosane) and five methyl groups .

- Role : Functions as a biomarker in petroleum geochemistry but is less thermally stable than PMI due to its longer chain .

Functional and Environmental Comparisons

Crocetane (2,6,11,15-Tetramethylhexadecane)

Pristane (C₁₉H₄₀) and Phytane (C₂₀H₄₂)

- Structure: Acyclic isoprenoids derived from phytol degradation .

- Geochemical Significance: Predominant in biodegraded oils, whereas PMI is abundant in non-degraded or lightly degraded systems .

Physicochemical Properties

Stability and Degradation

- PMI is more resistant to biodegradation than n-alkanes but less stable than pristane and phytane in weathered oils .

- In contrast, 2,6,10,14,18-Pentamethylicosa-2,6,10,14,18-pentaene (a polyunsaturated derivative) exhibits antioxidant properties in traditional medicines but is highly reactive due to double bonds .

Research Implications

PMI’s structural regularity and isotopic signature make it a critical tool for reconstructing paleoenvironments and assessing hydrocarbon biodegradation . Its distinction from homologs and isomers underscores the importance of precise analytical techniques, such as GC-MS and compound-specific isotope analysis, in geochemical and pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.